4-Methyl-1H-indole-6-carbonitrile

Melting point Physical property Purity determination

4-Methyl-1H-indole-6-carbonitrile (CAS 3613-02-3) is a disubstituted indole derivative bearing an electron-donating methyl group at the C4 position and an electron-withdrawing nitrile group at the C6 position of the indole nucleus (molecular formula C₁₀H₈N₂, molecular weight 156.18 g/mol). The compound is primarily employed as a regiospecifically functionalized synthetic intermediate for constructing more complex indole-based molecular libraries in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 3613-02-3
Cat. No. B1604299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-indole-6-carbonitrile
CAS3613-02-3
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=CN2)C#N
InChIInChI=1S/C10H8N2/c1-7-4-8(6-11)5-10-9(7)2-3-12-10/h2-5,12H,1H3
InChIKeyJVTVHILSTXFLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-indole-6-carbonitrile (CAS 3613-02-3): Core Properties and Procurement Baseline for a C4-Methyl, C6-Cyano Indole Building Block


4-Methyl-1H-indole-6-carbonitrile (CAS 3613-02-3) is a disubstituted indole derivative bearing an electron-donating methyl group at the C4 position and an electron-withdrawing nitrile group at the C6 position of the indole nucleus (molecular formula C₁₀H₈N₂, molecular weight 156.18 g/mol) . The compound is primarily employed as a regiospecifically functionalized synthetic intermediate for constructing more complex indole-based molecular libraries in medicinal chemistry and agrochemical discovery programs . Its physical form is a solid with a reported experimental melting point of 110–115 °C and a calculated boiling point of 366.6 ± 22.0 °C at 760 mmHg .

Why 4-Methyl-1H-indole-6-carbonitrile Cannot Be Simply Replaced by Other Indole-6-carbonitrile Analogs


Indole-6-carbonitrile derivatives that differ in substituent position, substitution type, or N-functionalization cannot be used interchangeably because even minor structural perturbations produce measurable shifts in melting point, solubility, electronic character, and metabolic or target-engagement profiles. The C4-methyl group in 4-methyl-1H-indole-6-carbonitrile electronically activates the indole ring and directs electrophilic substitution to the C3 and C5 positions [1], while the C6-nitrile withdraws electron density and provides a hydrogen-bond-accepting handle for target binding or further derivatization. The closest regioisomer, 6-methyl-1H-indole-4-carbonitrile (CAS 885522-54-3), swaps the methyl and nitrile positions, inverting the electronic push–pull character of the ring; the N-methylated analog, 1-methyl-1H-indole-6-carbonitrile (CAS 20996-87-6), blocks the indole NH, eliminating hydrogen-bond-donor capacity and altering metabolic stability . The quantitative evidence below establishes that these differences are sufficient to cause divergent behavior in synthesis, purification, and biological assays.

Head-to-Head Quantitative Differentiation of 4-Methyl-1H-indole-6-carbonitrile Versus Its Closest Analogs


Melting Point: A 42 °C Window Separates 4-Methyl-1H-indole-6-carbonitrile from Its N-Methyl Analog, Enabling Differential Handling and Purity Analysis

The experimental melting point of 4-methyl-1H-indole-6-carbonitrile is 110–115 °C , whereas the N-methylated analog 1-methyl-1H-indole-6-carbonitrile melts at 68–71 °C and the unsubstituted 1H-indole-6-carbonitrile melts at 130–132 °C . The target compound occupies a distinct intermediate thermal range, differing by ≥39 °C from the low-melting N-methyl compound and by ≥15 °C from the higher-melting des-methyl parent.

Melting point Physical property Purity determination

Molecular Weight: A 14 Da Increment Over the Des-Methyl Parent Permits Mass-Spectrometric Differentiation in Reaction Monitoring

4-Methyl-1H-indole-6-carbonitrile has a molecular weight of 156.18 g/mol (exact mass 156.069 Da) , compared with 142.16 g/mol for the unsubstituted 1H-indole-6-carbonitrile [1]. The +14 Da mass shift introduced by the C4-methyl group is reliably detected by LC-MS or GC-MS and allows unambiguous differentiation of starting material, intermediates, and products during multi-step syntheses without the need for isotopic labeling.

Molecular weight Mass spectrometry Reaction monitoring

Regioelectronic Differentiation: The C4-Me / C6-CN Push–Pull System Directs Electrophilic Substitution to C3 and C5, Whereas Regioisomers Show Inverted Reactivity

In 4-methyl-1H-indole-6-carbonitrile, the electron-donating C4-methyl group activates the indole nucleus and, in combination with the electron-withdrawing C6-nitrile, creates a predictable push–pull electronic system that directs incoming electrophiles predominantly to the C3 and C5 positions [1]. In the regioisomeric 6-methyl-1H-indole-4-carbonitrile (CAS 885522-54-3), the methyl and nitrile positions are exchanged, reversing the dipole and altering the preferred sites of electrophilic attack [2]. While direct competitive kinetic data for these two specific isomers have not been published, class-level experimental studies on 4-methylindole confirm that electrophilic bromination occurs selectively at C3, yielding 3-bromo-4-methylindole as the major product [1].

Regioselectivity Electrophilic substitution Electronic effects

Biological Scaffold Relevance: 4-Methylindole Is a Potent Human AhR Agonist (134% EMAX vs. Dioxin), Surpassing 6-Methylindole (91%), Validating the C4-Methylated Indole Core for Target-Engagement Studies

In a comprehensive reporter-gene screen of 22 methylated and methoxylated indoles, 4-methylindole (the des-cyano scaffold of the target compound) was identified as the most efficacious aryl hydrocarbon receptor (AhR) agonist, achieving an EMAX of 134% relative to 5 nM dioxin [1]. By comparison, 6-methylindole reached only 91% EMAX, a 43-percentage-point reduction [1]. While the C6-nitrile substituent on the target compound is expected to modulate potency and physicochemical properties, the underlying 4-methylindole core provides a validated pharmacophoric starting point for designing AhR-modulating compound libraries, with a demonstrated efficacy advantage over regioisomeric methylindoles.

AhR agonism 4-Methylindole Transcriptional activation

Nitrile Synthetic Handle Versatility: The C6-CN Group Enables Three Orthogonal Derivatization Pathways (Amine, Carboxylic Acid, Tetrazole) Not Accessible from Non-Cyano Analogs Such as 4-Methylindole

The C6-carbonitrile group in 4-methyl-1H-indole-6-carbonitrile is a versatile synthetic handle that can be converted to at least three pharmacologically relevant functional groups through well-established chemistry: (a) reduction to the aminomethyl analog (6-aminomethyl-4-methylindole) via catalytic hydrogenation or LiAlH₄, (b) hydrolysis to the corresponding carboxylic acid (4-methyl-1H-indole-6-carboxylic acid) under acidic or basic conditions, and (c) [3+2] cycloaddition with azide to form a tetrazole bioisostere [1]. In contrast, 4-methylindole (CAS 16096-32-5), which lacks the nitrile group, cannot access these derivatives without prior C–H functionalization or halogenation–cyanation sequences, adding 2–4 synthetic steps and reducing overall yield .

Nitrile transformations Synthetic versatility Functional group interconversion

Commercial Availability and Purity Consistency: Multiple Independent Vendors Supply 4-Methyl-1H-indole-6-carbonitrile at ≥97% Purity with Batch-Specific QC Documentation, Reducing Supply-Chain Risk Versus Single-Source Analogs

4-Methyl-1H-indole-6-carbonitrile is stocked by at least six independent suppliers (Bidepharm ≥97% , MolCore ≥98% , AChemBlock 95% , ChemScene, CymitQuimica, Leyan 98%), with batch-specific QC documentation (NMR, HPLC, GC) provided upon request . In contrast, the regioisomer 6-methyl-1H-indole-4-carbonitrile (CAS 885522-54-3) is listed by fewer vendors and the N-methyl analog 1-methyl-1H-indole-6-carbonitrile (CAS 20996-87-6) is primarily available through early-discovery chemical collections rather than as a routinely stocked building block . Multi-vendor sourcing reduces the risk of single-supplier stockouts and enables competitive pricing for bulk procurement.

Commercial availability Purity Quality control

Precision Application Scenarios for 4-Methyl-1H-indole-6-carbonitrile Based on Quantified Differentiation


AhR-Focused Hit-Finding Libraries Using the 4-Methylindole Scaffold

Medicinal chemistry teams targeting the aryl hydrocarbon receptor (AhR) can prioritize 4-methyl-1H-indole-6-carbonitrile as a core scaffold for library synthesis. The underlying 4-methylindole core demonstrates an EMAX of 134% versus dioxin in AhR reporter-gene assays, substantially exceeding the 91% EMAX of 6-methylindole [1]. The C6-nitrile provides a synthetic handle for rapid derivatization to amides, amines, acids, or tetrazoles, enabling efficient three-dimensional SAR exploration around a validated agonistic chemotype without requiring de novo C6 functionalization.

Regiospecific Electrophilic Diversification at C3 and C5 for Parallel Library Synthesis

Synthetic chemists constructing indole-based libraries can exploit the predictable electrophilic substitution pattern of 4-methyl-1H-indole-6-carbonitrile, where the C4-Me group activates the ring and directs electrophiles to C3 (primary) and C5 (secondary) [1]. This contrasts with the inverted regiochemistry of the 6-methyl-4-carbonitrile regioisomer, which would steer electrophiles to different positions . Using the correct isomer ensures that subsequent halogenation, formylation, or acylation steps yield the intended regioisomeric products, avoiding costly synthetic dead-ends in parallel synthesis workflows.

Multi-Step Synthesis with Integrated LC-MS Reaction Monitoring

Process chemists performing multi-step sequences from 4-methyl-1H-indole-6-carbonitrile benefit from the +14 Da mass increment over the des-methyl parent (1H-indole-6-carbonitrile), providing a clear MS signal for tracking conversion of starting material to intermediates and final products [1]. The compound's melting point of 110–115 °C also facilitates purification by recrystallization, with a melting-point depression assay serving as a rapid in-process check for purity before committing material to subsequent steps .

Reliable Procurement for Long-Term Discovery Programs

For laboratory managers and procurement specialists supporting multi-year medicinal chemistry programs, 4-methyl-1H-indole-6-carbonitrile offers demonstrably greater supply security than its closest analogs. With ≥6 independent suppliers providing batch-specific QC documentation (NMR, HPLC, GC) and purity levels of 95–98% [1], the compound is less vulnerable to single-source supply disruptions than the regioisomeric 6-methyl-1H-indole-4-carbonitrile or the N-methyl analog . Competitive multi-vendor pricing and the availability of bulk quantities further support its selection as a program-wide building block.

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